Cas no 121955-20-2 (Octadecane, 1-azido-)

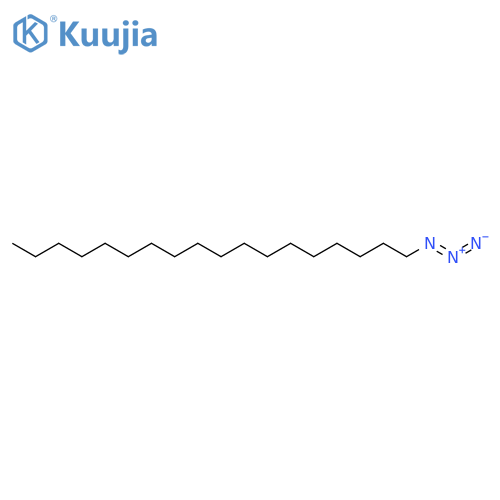

Octadecane, 1-azido- structure

商品名:Octadecane, 1-azido-

CAS番号:121955-20-2

MF:C18H37N3

メガワット:295.506484746933

MDL:MFCD32665906

CID:1213396

PubChem ID:12263224

Octadecane, 1-azido- 化学的及び物理的性質

名前と識別子

-

- Octadecane, 1-azido-

- 1-azidooctadecane

- Octadecyl azide

- stearyl azide

- SCHEMBL13494519

- DTXSID40483015

- MFCD32665906

- 121955-20-2

-

- MDL: MFCD32665906

- インチ: InChI=1S/C18H37N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-21-19/h2-18H2,1H3

- InChIKey: CSCFHHDGJVUZFZ-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCCCCCN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 295.29901

- どういたいしつりょう: 295.298748193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 17

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 10

- トポロジー分子極性表面積: 14.4Ų

じっけんとくせい

- PSA: 48.76

Octadecane, 1-azido- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB525705-500mg |

1-Azidooctadecane; . |

121955-20-2 | 500mg |

€428.40 | 2025-02-18 | ||

| abcr | AB525705-500 mg |

1-Azidooctadecane; . |

121955-20-2 | 500MG |

€428.40 | 2023-07-11 |

Octadecane, 1-azido- 関連文献

-

Pier-Luc Champagne,David Ester,Michael Zeeman,Carson Zellman,Vance E. Williams,Chang-Chun Ling J. Mater. Chem. C 2017 5 9247

-

David Mormeneo,Josefina Casas,Amadeu Llebaria,Antonio Delgado Org. Biomol. Chem. 2007 5 3769

121955-20-2 (Octadecane, 1-azido-) 関連製品

- 88192-20-5(4-Azidobutylamine)

- 17607-21-5(Pentane, 1,5-diazido-)

- 349553-73-7(6-azidohexan-1-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:121955-20-2)Octadecane, 1-azido-

清らかである:99%

はかる:500mg

価格 ($):254.0